Prizidilol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

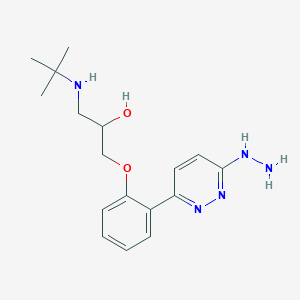

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONODUKOFNSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866727 | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59010-44-5 | |

| Record name | Prizidilol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIZIDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prizidilol: A Technical Analysis of its Dual Antihypertensive Mechanism

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Prizidilol (SK&F 92657) is a hydrazinopyridazine derivative that exhibits a dual mechanism of action for the management of hypertension. It functions as both a direct-acting precapillary vasodilator and a non-selective β-adrenoceptor antagonist.[1] The primary antihypertensive effect is derived from its potent vasodilatory action, which reduces total peripheral resistance.[2][3] Concurrently, its β-blocking properties mitigate the reflex tachycardia that typically accompanies potent vasodilation.[4] Developed by Smith, Kline & French, this compound demonstrated significant efficacy in lowering blood pressure but was ultimately withdrawn due to side effects.[2][5] This guide provides a detailed technical overview of its mechanism of action, supported by available quantitative data, hypothesized signaling pathways, and representative experimental methodologies.

Core Pharmacological Profile

This compound's antihypertensive effect is a composite of two distinct pharmacological actions:

-

Direct Arterial Vasodilation: As a member of the hydrazinopyridazine class, similar to hydralazine (B1673433), this compound directly relaxes arteriolar smooth muscle.[4][6] This action is independent of α- or β-adrenoceptor stimulation, as its effects are not attenuated by propranolol (B1214883).[7] This leads to a significant decrease in peripheral vascular resistance, a key factor in its blood pressure-lowering capability.[2]

-

Non-Selective β-Adrenoceptor Blockade: this compound competitively antagonizes β-1 and β-2 adrenoceptors. This action is responsible for reducing heart rate, particularly during exercise, and blunting the baroreceptor-mediated reflex tachycardia that would otherwise result from its potent vasodilator effect.[8] Clinical observations reveal a biphasic effect on heart rate, with an initial decrease attributed to the dominance of β-blockade, followed by a potential slight increase as the vasodilation becomes more pronounced.[4]

The interplay of these two mechanisms is illustrated in the diagram below.

Figure 1: Dual mechanism of action for this compound.

Signaling Pathway of Vasodilation

While the precise intracellular signaling cascade for this compound is not definitively established in the available literature, a likely mechanism can be hypothesized based on its structural relationship to hydralazine and the known pathways of direct-acting arterial vasodilators. The proposed pathway involves the modulation of intracellular calcium levels, a critical determinant of smooth muscle contraction.

One plausible mechanism is the opening of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle cell membrane.[9] This leads to potassium efflux, hyperpolarizing the cell and subsequently causing the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[9] Additionally, as a hydrazine (B178648) derivative, this compound may, like hydralazine, inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[10]

Figure 2: Hypothesized signaling pathway for this compound-induced vasodilation.

Quantitative Pharmacological Data

Table 1: Hemodynamic Effects of this compound

| Parameter | Species/Study Group | Dose/Regimen | Result | Citation(s) |

| Vasodilator Potency (ED50) | Anesthetized Dogs | Intra-arterial Injection | 331 µg (to increase hindlimb blood flow by 50 ml/min) | [7] |

| Blood Pressure (Supine) | Hypertensive Patients | Mean 410 mg/day | ↓ 24/12 mmHg (from 168/106 to 144/94 mmHg) | [11] |

| Blood Pressure (Supine) | Hypertensive Patients | 6.0 mg/kg (single dose) | ↓ 20/13 mmHg (max effect at 4-5 hours) | [12] |

| Heart Rate | Hypertensive Patients | Intermediate to high doses | Biphasic: Initial slight reduction, followed by a slight rise | [12] |

| Plasma Norepinephrine | Hypertensive Patients | 600 mg (single dose) | ↑ 173% of control | |

| Cardiac Output | Hypertensive Patients | Long-term treatment | Unchanged or slightly increased | [2] |

Experimental Protocols

Detailed protocols for the specific experiments that characterized this compound are not fully available. The following sections describe generalized, representative methodologies that are standard for evaluating compounds with a dual vasodilator and β-blocker profile.

Protocol: Radioligand Binding Assay for β-Adrenoceptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for β-1 and β-2 adrenoceptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing a high density of β-1 (e.g., CHO-β1AR cells) or β-2 (e.g., A549 cells) adrenoceptors.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

-

Radioligand: Select a non-selective β-adrenoceptor radioligand, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.

-

Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Incubation: Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Assay for Vasodilation in Isolated Aortic Rings

-

Objective: To characterize the direct vasodilatory effect of this compound and determine its potency (EC50).

-

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., Wistar rat) and excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Ring Mounting: Clean the aorta of adherent tissue and cut it into rings (2-3 mm width). Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM) or prostaglandin (B15479496) F2α (e.g., 10 µM).

-

Cumulative Concentration-Response: Once the contraction has plateaued, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁴ M), allowing the response to stabilize at each concentration.

-

Data Recording: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).

-

Figure 3: Generalized experimental workflow for characterizing a novel antihypertensive agent.

Conclusion

This compound possesses a unique and theoretically advantageous pharmacological profile, combining potent, direct arterial vasodilation with non-selective β-adrenoceptor blockade. This dual mechanism allows for effective blood pressure reduction while simultaneously controlling the reflex tachycardia that often limits the utility of pure vasodilators. While the precise molecular interactions and quantitative in vitro pharmacology are not extensively detailed in modern literature due to its status as a withdrawn drug, the available data clearly outlines its functional mechanism of action. The hypothesized signaling pathways and generalized experimental protocols provided herein offer a robust framework for understanding and evaluating similar dual-action antihypertensive agents.

References

- 1. Effects of this compound (SKF 92657) on blood pressure, haemodynamics, sympathetic nervous system activity and plasma volume in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilating versus first-generation β-blockers for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Pharmacology of Commonly Used Cardiovascularly Active Drugs | CTSNet [ctsnet.org]

- 4. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bps.ac.uk [bps.ac.uk]

- 6. vdoc.pub [vdoc.pub]

- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 10. Hydralazine - Wikipedia [en.wikipedia.org]

- 11. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Prizidilol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Prizidilol, a centrally acting antihypertensive agent. The synthesis involves a multi-step process, commencing with the formation of a pyridazinone ring system, followed by a series of functional group transformations to introduce the characteristic hydrazine (B178648) and amino-alcohol moieties. This document outlines the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

This compound Synthesis Overview

The synthesis of this compound can be logically divided into five major stages:

-

Formation of the Pyridazinone Core: Construction of the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone scaffold.

-

Chlorination of the Pyridazinone: Conversion of the hydroxyl group on the pyridazinone ring to a chlorine atom.

-

Introduction of the Epoxide Side Chain: Attachment of the epoxypropoxy side chain to the phenolic hydroxyl group.

-

Epoxide Ring-Opening: Reaction of the epoxide with tert-butylamine (B42293) to form the amino-alcohol side chain.

-

Hydrazinolysis: Final conversion of the chloro-pyridazine to the hydrazino-pyridazine, yielding this compound.

The overall synthetic pathway is depicted in the following diagram:

Figure 1: Overall synthetic pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the this compound synthesis, along with relevant quantitative data.

Step 1: Synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone

This initial step involves the condensation of 2-hydroxyacetophenone with glyoxylic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring.

Experimental Protocol: [1]

-

To a cooled (10°C) and stirred solution of potassium hydroxide (B78521) (31.36 g) in water (150 ml), glyoxylic acid hydrate (18.4 g) is added.

-

2-Hydroxyacetophenone (24 ml) is then added to the solution, and the mixture is stirred at room temperature for 21 hours.

-

The pH of the reaction mixture is adjusted to approximately 7.

-

Hydrazine hydrate (2.5 ml, 0.05 mole) is added, and the mixture is heated under reflux for 2 hours.

-

The solid that separates upon cooling is filtered, washed with water and 2-propanol, and dried to yield the product.

An alternative method involves the dehydrogenation of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone.[2]

Experimental Protocol (Alternative): [2]

-

A mixture of 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g), sodium 3-nitrobenzenesulphonate (2.96 g), and sodium hydroxide (1.31 g) in water (25 ml) is heated under reflux for 2.5 hours.

-

The warm solution is acidified with acetic acid to a pH of 9.

-

The resulting precipitate is filtered to give the product.

| Parameter | Value | Reference |

| Yield | 62-85% | [1] |

| Melting Point | 296-302°C | [1] |

| Alternative Method M.P. | 287-292°C | [2] |

Table 1: Quantitative data for the synthesis of 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone.

Step 2: Synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine

The hydroxyl group of the pyridazinone is converted to a chlorine atom using phosphorus oxychloride.

Experimental Protocol: [3]

-

Dimethylformamide (85 ml) is cooled to 5°C, and phosphorus oxychloride (115 ml) is added slowly, maintaining the temperature below 60°C.

-

6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g, 0.16 mol) is added rapidly in several portions.

-

The reaction mixture is heated to 85°C and stirred at this temperature for 4.5 hours.

-

The mixture is cooled to 35°C and poured into 1 liter of ice-cold water, keeping the temperature of the quenched solution below 35°C.

-

The resulting precipitate is filtered, washed with water, and dried to give the crude product.

-

Purification can be achieved by recrystallization from a dimethylformamide/isopropanol mixture.

| Parameter | Value | Reference |

| Crude Yield | 96% | [3] |

| Purified Yield | 80% | [3] |

Table 2: Quantitative data for the synthesis of 3-Chloro-6-(2-hydroxyphenyl)pyridazine.

Step 3: Synthesis of 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine

The phenolic hydroxyl group is alkylated with epibromohydrin to introduce the epoxide side chain.

Experimental Protocol: [3]

-

A mixture of 3-chloro-6-(2-hydroxyphenyl)pyridazine (2.69 g), epibromohydrin (4.5 ml), and anhydrous potassium carbonate (3.6 g) in dry butan-2-one (100 ml) is stirred and heated under reflux for 16 hours.

-

The mixture is filtered, and the filtrate is evaporated to dryness.

-

The residue is recrystallized twice from ethanol (B145695) to give the purified product.

| Parameter | Value | Reference |

| Melting Point | 118-119°C | [3] |

Table 3: Physical data for 3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine.

Step 4: Synthesis of 3-[2-(3-tert-Butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine

The epoxide ring is opened by nucleophilic attack of tert-butylamine to form the characteristic amino-alcohol side chain of beta-blockers.

Experimental Protocol (Representative):

-

3-Chloro-6-(2-epoxypropoxyphenyl)pyridazine is dissolved in a suitable solvent such as ethanol or isopropanol.

-

An excess of tert-butylamine (typically 2-3 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent and excess tert-butylamine are removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the product.

Note: While a specific protocol for this exact substrate was not found in the initial search, this procedure is representative of standard methods for the synthesis of similar beta-blocker side chains.

Step 5: Synthesis of this compound

The final step involves the conversion of the chloro-pyridazine to the corresponding hydrazine derivative.

Experimental Protocol: [4]

-

A mixture of 3-[2-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-6-chloropyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

-

The solid that forms upon cooling is filtered off and recrystallized from ethanol to give this compound.

| Parameter | Value | Reference |

| Yield | 55% | [4] |

Table 4: Quantitative data for the synthesis of this compound.

Logical Workflow for this compound Synthesis

The sequence of reactions in the synthesis of this compound is critical for its success. The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of key functional groups.

Figure 2: Logical workflow of the this compound synthesis.

References

- 1. EP0101156A2 - Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prizidilol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prizidilol is a unique antihypertensive agent characterized by a dual mechanism of action: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[1][2] This combination of effects leads to a reduction in total peripheral resistance and blood pressure, without a reflex increase in cardiac output, and in some cases, a slight reduction in heart rate.[1][2] Its pharmacokinetic profile is influenced by genetic polymorphism in N-acetyltransferase, affecting plasma concentrations and therapeutic outcomes.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, hemodynamic effects, and metabolic fate. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways and experimental workflows to support further research and understanding of this compound. This compound was withdrawn from the market due to side effects.[1]

Pharmacodynamics

This compound's antihypertensive effect stems from its ability to simultaneously block β-adrenergic receptors and directly relax arteriolar smooth muscle.

β-Adrenoceptor Blockade

This compound is a non-selective β-adrenoceptor antagonist, blocking both β1 and β2 receptors.[1] This action is responsible for the observed reduction in heart rate and contributes to the overall antihypertensive effect by mitigating the reflex tachycardia that would typically accompany vasodilation.[2] The β-blocking activity of this compound has been demonstrated in studies where it produced parallel shifts to the right in the dose-response curves to the β-agonist isoprenaline for both heart rate and diastolic blood pressure.[4]

Vasodilatory Action

This compound exerts a direct vasodilator effect on precapillary resistance vessels, leading to a significant decrease in total peripheral resistance.[1][3] This vasodilatory action is independent of β-adrenoceptor activation, as it is not attenuated by propranolol (B1214883) pre-treatment.[5] The precise molecular mechanism underlying this direct vasodilation has not been fully elucidated in the available literature.

Hemodynamic Effects

The combination of β-blockade and vasodilation results in a unique hemodynamic profile. Clinical studies have consistently shown that this compound effectively lowers both systolic and diastolic blood pressure.[2][6] Unlike pure vasodilators, this is not accompanied by a significant increase in cardiac output; in fact, cardiac output may remain unchanged or slightly decrease.[1] The heart rate response can be biphasic, with an initial decrease followed by a slight rise.[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in human studies.

Absorption and Distribution

Following oral administration, the antihypertensive effect of this compound becomes evident within 1 to 2 hours, reaching its maximum effect between 4 to 8 hours.[1][3] The effect of a single dose can be sustained for over 8 hours.[3] The peak plasma concentration of this compound has been observed to coincide with its maximum antihypertensive effect at approximately 2.5 hours after dosing.[2] Long-term treatment with this compound has been associated with a significant increase in plasma volume.

Metabolism and Excretion

This compound is metabolized in the liver, primarily through the polymorphic N-acetyltransferase enzyme system, similar to hydralazine.[3] This results in significant inter-individual variability in plasma concentrations, with "slow acetylators" exhibiting higher plasma levels and more pronounced antihypertensive effects compared to "rapid acetylators" at the same dose.[3] The plasma elimination half-life of this compound is approximately 3.9 hours.[2]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters of this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study Population | Reference |

| Time to Maximum Effect (Tmax) | 4 - 8 hours | Human | Hypertensive Patients | [1] |

| Time to Peak Plasma Concentration | ~2.5 hours | Human | Hypertensive Patients | [2] |

| Plasma Elimination Half-life (t½) | 3.9 hours (range 2.0-8.9) | Human | Hypertensive Patients | [2] |

| Duration of Action | > 8 hours | Human | Hypertensive Patients | [3] |

Table 2: Hemodynamic Effects of this compound

| Parameter | Change | Dose | Species | Study Population | Reference |

| Supine Mean Blood Pressure | Normalized (<107 mmHg) from 3-7h | 600 mg | Human | Hypertensive Patients | [1] |

| Supine Systolic Blood Pressure | ↓ 20 mmHg | 6.0 mg/kg | Human | Hypertensive Patients | [3] |

| Supine Diastolic Blood Pressure | ↓ 13 mmHg | 6.0 mg/kg | Human | Hypertensive Patients | [3] |

| Total Peripheral Resistance | Marked Fall | Not specified | Human | Not specified | [1] |

| Cardiac Output | Unchanged | Not specified | Human | Not specified | [1] |

| Heart Rate | Biphasic (initial drop, then slight rise) | Intermediate to high doses | Human | Hypertensive Patients | [1] |

| Plasma Renin Activity | Biphasic (initial drop, then slight rise) | Intermediate to high doses | Human | Hypertensive Patients | [1] |

| Plasma Norepinephrine | Increased | High dose | Human | Hypertensive Patients | [1] |

Table 3: Effects of this compound on Renal Function

| Parameter | Change in Hypertensive Patients | Change in Normal Subjects | Dose | Species | Reference |

| Mean Arterial Blood Pressure | ↓ to 75% of control | ↓ to 92% of control | 600 mg | Human | [7] |

| Effective Renal Plasma Flow | ↑ to 120% of control | ↑ to 107% of control | 600 mg | Human | [7] |

| Glomerular Filtration Rate | ↓ to 67% of control | ↓ to 83% of control | 600 mg | Human | [7] |

| Filtration Fraction | ↓ to 57% of control | ↓ to 79% of control | 600 mg | Human | [7] |

| Sodium Clearance | ↓ to 27% of control | ↓ to 84% of control | 600 mg | Human | [7] |

| Potassium Clearance | ↓ to 72% of control | ↓ to 50% of control | 600 mg | Human | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound.

Assessment of β-Adrenoceptor Blockade in Humans

Objective: To quantify the β-adrenoceptor blocking activity of this compound in vivo.

Methodology:

-

Healthy volunteers are administered a single oral dose of this compound or placebo.

-

At various time points post-administration, isoprenaline, a non-selective β-agonist, is infused intravenously at increasing dose rates.

-

Heart rate and blood pressure are continuously monitored.

-

Dose-response curves for the chronotropic (heart rate) and hypotensive (diastolic blood pressure) effects of isoprenaline are constructed for both the this compound and placebo treatment phases.

-

A parallel shift to the right in the isoprenaline dose-response curve after this compound administration, compared to placebo, indicates competitive antagonism at β-adrenoceptors.[4] The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Determination of this compound in Plasma (General HPLC Method)

Objective: To quantify the concentration of this compound in plasma samples.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent such as acetonitrile (B52724) or methanol, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected and may be further purified using solid-phase extraction (SPE).

-

Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous buffer and the ratio of the organic modifier are optimized to achieve good separation and peak shape.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound is a common method.

-

Quantification: A calibration curve is constructed using standards of known this compound concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

Conclusion

This compound represents an interesting pharmacological agent with a dual antihypertensive mechanism. Its non-selective β-blocking and direct vasodilatory properties offered a potent means of blood pressure reduction. However, the significant inter-individual variability in its pharmacokinetics due to genetic polymorphism and the emergence of side effects ultimately led to its withdrawal. The detailed information on its pharmacokinetics and pharmacodynamics presented in this guide serves as a valuable resource for researchers in the fields of pharmacology and drug development, offering insights into the complex interplay of drug action and metabolism. Further research into the specific molecular targets of its vasodilatory action could provide valuable information for the design of future antihypertensive therapies.

References

- 1. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of combined vasodilation and beta-adrenoceptor blockade with this compound on renal function - PMC [pmc.ncbi.nlm.nih.gov]

Prizidilol: A Preclinical Deep Dive into its Dual Antihypertensive Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prizidilol is an antihypertensive agent characterized by a unique dual mechanism of action: direct vasodilation and non-selective beta-adrenoceptor blockade.[1][2] This combination allows for a potent reduction in blood pressure by targeting two key regulatory pathways in the cardiovascular system. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile of this compound in the context of hypertension.

Core Pharmacological Properties

This compound's antihypertensive effect stems from its ability to simultaneously relax vascular smooth muscle, leading to a decrease in peripheral resistance, and to block beta-adrenergic receptors, which reduces heart rate and cardiac output.[1] Preclinical evidence has consistently demonstrated its efficacy in various animal models of hypertension.

Data from Preclinical Studies in Animal Models

The antihypertensive effects of this compound have been evaluated in several key preclinical models, most notably the spontaneously hypertensive rat (SHR) and anesthetized dogs. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Route of Administration | Animal Model | Change in Mean Arterial Pressure (mmHg) | Duration of Effect | Citation |

| 10 | Oral | SHR | ↓ | Acute (24 hr) | [3] |

| 20 | Oral | SHR | ↓ | Subacute (3 weeks) | [3] |

Table 2: Vasodilatory and Beta-Blocking Effects of this compound in Anesthetized Dogs

| Parameter | Experimental Model | Dose | Effect | Citation |

| Hindlimb Blood Flow | Sympathetically denervated hindlimb | 331 µg (i.a.) | Increased blood flow | [3] |

| Heart Rate | Conscious dogs with chronic atrioventricular block | Not specified | Variable effects on ventricular rate | [4] |

| Isoproterenol-induced Tachycardia | Not specified | Not specified | Inhibition | [3] |

Signaling Pathways and Mechanism of Action

This compound's dual mechanism of action involves two distinct signaling pathways.

Direct Vasodilation

The precise intracellular signaling pathway for this compound's direct vasodilatory action is not extensively detailed in the available literature. However, it is established that it acts directly on the vascular smooth muscle to cause relaxation, independent of alpha-adrenoceptor blockade.[2] This suggests a mechanism that may involve modulation of intracellular calcium levels or direct effects on the contractile apparatus.

Beta-Adrenoceptor Blockade

This compound is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] The blockade of β1-receptors in the heart leads to a decrease in heart rate, contractility, and cardiac output. The blockade of β2-receptors can influence various tissues, but in the context of its antihypertensive effect, the cardiac effects are most prominent.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments cited in the literature.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of orally administered this compound on the blood pressure of conscious spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

-

This compound hydrochloride.

-

Vehicle (e.g., distilled water or 0.5% methylcellulose).

-

Oral gavage needles.

-

Tail-cuff plethysmography system for blood pressure measurement.

-

Animal restrainers.

Procedure:

-

Animal Acclimatization: House the SHR in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.

-

Baseline Blood Pressure Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure variations. On the day of the experiment, record stable baseline systolic blood pressure and heart rate measurements.

-

Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the drug or vehicle (for the control group) orally via gavage at the desired doses (e.g., 10 and 20 mg/kg).[3]

-

Post-Dose Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis: Calculate the mean change in blood pressure from baseline for each treatment group. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.

In Vivo Vasodilator Activity in Anesthetized Dogs

Objective: To evaluate the direct vasodilator effect of this compound on the peripheral vasculature.

Materials:

-

Mongrel dogs of either sex.

-

Anesthetic agent (e.g., sodium pentobarbital).

-

Surgical instruments for cannulation.

-

Electromagnetic flow probe.

-

Blood pressure transducer and recording system.

-

This compound hydrochloride solution for intra-arterial injection.

Procedure:

-

Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Isolate and cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration if needed.

-

Hindlimb Preparation: Surgically prepare the contralateral hindlimb for blood flow measurement. Expose the femoral artery and place an electromagnetic flow probe around it to continuously monitor blood flow. To eliminate sympathetic nerve influence, the lumbar sympathetic chain can be sectioned.

-

Drug Administration: Administer this compound directly into the femoral artery distal to the flow probe to assess its local vasodilator effect. A dose of 331 µg has been reported to be effective.[3]

-

Data Recording: Continuously record femoral artery blood flow and systemic arterial blood pressure.

-

Data Analysis: Measure the peak increase in femoral blood flow following the intra-arterial injection of this compound.

In Vivo Beta-Adrenoceptor Blocking Activity

Objective: To determine the beta-blocking activity of this compound by assessing its ability to inhibit isoproterenol-induced tachycardia.

Materials:

-

Appropriate animal model (e.g., rat or dog).

-

Anesthetic agent (if required by the experimental design).

-

Isoproterenol (B85558) solution.

-

This compound hydrochloride.

-

ECG or heart rate monitoring equipment.

Procedure:

-

Animal Preparation: Prepare the animal for heart rate monitoring. In conscious animals, this may involve implanting telemetric devices. In anesthetized animals, ECG leads can be attached.

-

Baseline Isoproterenol Response: Administer a dose of isoproterenol known to produce a submaximal tachycardic response and record the increase in heart rate.

-

This compound Administration: Administer this compound at the desired dose and route.

-

Post-Prizidilol Isoproterenol Challenge: After a suitable time for this compound to exert its effect, repeat the isoproterenol challenge with the same dose.

-

Data Analysis: Compare the tachycardic response to isoproterenol before and after the administration of this compound. A significant reduction in the isoproterenol-induced increase in heart rate indicates beta-adrenoceptor blockade.

Conclusion

The preclinical data for this compound robustly support its dual mechanism of action as a direct-acting vasodilator and a non-selective beta-blocker. These properties translate into effective blood pressure reduction in relevant animal models of hypertension. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other dual-acting antihypertensive agents. Further research to fully elucidate the intracellular signaling pathway of its vasodilatory component would provide a more complete understanding of its pharmacological profile.

References

- 1. Test with Isoproterenol - AF-ABLATION [af-ablation.org]

- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

Prizidilol: A Technical Guide to its Molecular Structure, Properties, and Dual-Action Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological actions of Prizidilol, a unique antihypertensive agent known for its dual mechanism of action. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound, including its function as both a non-selective β-adrenergic antagonist and a direct-acting precapillary vasodilator.

Chemical Identity and Molecular Structure

This compound is a hydrazinopyridazine derivative that integrates two distinct pharmacophores into a single molecule.[1][2] Its chemical structure is characterized by a 6-phenyl-3-hydrazinopyridazine moiety linked to a propranolol-like side chain.[3] This unique combination is responsible for its dual pharmacological effects.[3][4][5] this compound was developed as a racemic mixture.[6]

The fundamental chemical identifiers and structural details for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | PubChem |

| Chemical Formula | C₁₇H₂₅N₅O₂ | PubChem |

| Molecular Weight | 331.41 g/mol | PrecisionFDA |

| CAS Number | 59010-44-5 | PubChem |

| SMILES | CC(C)(C)NCC(COc1ccccc1-c2ccc(NN)nn2)O | PrecisionFDA |

| InChI Key | QGONODUKOFNSOY-UHFFFAOYSA-N | Not directly cited |

Table 1: Chemical Identification of this compound.

Physicochemical Properties

| Property | This compound (Predicted/Unavailable) | Propranolol (B1214883) HCl | Labetalol |

| Melting Point (°C) | Data not available | 163-164 | 188 |

| Water Solubility | Data not available | Soluble | 5.78e-03 g/L |

| logP | Data not available | 3.48 | 2.7 |

| pKa (basic) | Data not available | 9.53 | 7.4 |

Table 2: Comparative Physicochemical Properties of β-Adrenergic Antagonists.[8][9]

Pharmacological Profile and Mechanism of Action

This compound's antihypertensive effect stems from a combination of two distinct mechanisms: non-selective β-adrenoceptor blockade and direct precapillary vasodilation.[10][11][12] This dual action allows it to reduce blood pressure by decreasing both cardiac output and total peripheral resistance.[11]

β-Adrenergic Antagonism

This compound acts as a non-selective antagonist at β-adrenergic receptors.[11][12] By blocking these receptors in the heart and other tissues, it inhibits the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. The β-adrenergic signaling pathway, which this compound inhibits, is a classical G-protein coupled receptor (GPCR) cascade.

Direct Vasodilation

Independent of its β-blocking activity, this compound exerts a direct relaxing effect on arteriolar smooth muscle, similar to the vasodilator hydralazine (B1673433).[13] This action reduces peripheral vascular resistance. The precise molecular mechanism is understood to involve interference with intracellular calcium signaling, which is essential for muscle contraction. Potential mechanisms include the opening of potassium channels, leading to hyperpolarization, and the inhibition of calcium release from the sarcoplasmic reticulum.[14][15][16]

Experimental Methodologies

The characterization of a compound like this compound involves a suite of standard experimental protocols. Below are detailed methodologies representative of those used to determine key physicochemical and pharmacological properties.

Determination of Melting Point (Capillary Method)

This protocol is a standard pharmacopeial method for determining the melting range of a solid crystalline substance.[17][18][19]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure substances, this occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[17][18]

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Loading: The open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) is pressed into the powder. The tube is tapped gently to compact the sample into a column of 2.5-3.5 mm at the sealed end.[19]

-

Measurement: The loaded capillary is placed in the heating block of a melting point apparatus. The temperature is raised rapidly to about 5-10°C below the expected melting point.

-

Heating Rate: The heating rate is then reduced to a constant rate, typically 1°C per minute, to ensure thermal equilibrium.[19][20]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the clear point, completing the melting range.[19]

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility greater than 10⁻² g/L.[21][22][23]

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature. This method determines solubility by achieving a saturation equilibrium of the solute in water and then measuring the concentration of the dissolved substance.[21][24]

Procedure:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).

-

Agitation: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath, typically maintained at 20 ± 0.5°C, until equilibrium is reached.[21] The time to reach equilibrium is determined in a preliminary test.

-

Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

β-Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.[25][26][27]

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) known to bind with high affinity to β-receptors. The ability of this compound to displace the radioligand is a measure of its own receptor affinity.[25][26]

Procedure:

-

Membrane Preparation: A tissue source rich in β-receptors (e.g., rat heart ventricles or lung) is homogenized in a cold buffer and centrifuged to isolate a crude membrane fraction containing the receptors. The protein concentration of the membrane preparation is quantified.[26]

-

Assay Incubation: In a series of tubes or a 96-well plate, the following are combined:

-

A fixed amount of the receptor membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of unlabeled this compound.

-

Control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled antagonist like propranolol).[25]

-

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[28]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove unbound radioactivity.[26][28]

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[26]

References

- 1. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]

- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the beta-blocker/vasodilator agent this compound, DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxylphenyl)-3-pyridazinylhydr azine hemisulfate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Comparison of this compound hydrochloride (SK & F 92657), a new antihypertensive agent with beta-adrenoceptor antagonist and vasodilator activity with propranolol and hydralazine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 16. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 17. nano-lab.com.tr [nano-lab.com.tr]

- 18. Melting Point Test - CD Formulation [formulationbio.com]

- 19. thinksrs.com [thinksrs.com]

- 20. mt.com [mt.com]

- 21. laboratuar.com [laboratuar.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. filab.fr [filab.fr]

- 25. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 28. giffordbioscience.com [giffordbioscience.com]

The Rise and Fall of Prizidilol: A Technical Review of a Dual-Action Antihypertensive

An In-depth Exploration of the Discovery, Development, and Eventual Withdrawal of a Novel Vasodilator and Beta-Blocker

Abstract

Prizidilol emerged in the late 1970s and early 1980s as a promising antihypertensive agent, distinguished by its novel dual mechanism of action: direct precapillary vasodilation and non-selective beta-adrenoceptor blockade. This unique pharmacological profile offered the potential for potent blood pressure reduction while mitigating the reflex tachycardia commonly associated with standalone vasodilators. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound. It delves into its synthesis, preclinical and clinical pharmacology, pharmacokinetic profile, and the adverse effects that ultimately led to its withdrawal from the market. This document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis of a compound that, despite its promise, serves as a case study in the complexities of drug development.

Introduction

The management of essential hypertension has historically involved various therapeutic strategies, often requiring polypharmacy to achieve optimal blood pressure control. The development of this compound (formerly SK&F 92657) represented a rational approach to combining two complementary antihypertensive mechanisms into a single molecule. This compound is a hydrazinopyridazine derivative, a chemical class known for its vasodilatory properties, structurally integrated with a side chain responsible for beta-adrenergic antagonism.[1] The primary therapeutic goal was to achieve significant reductions in total peripheral resistance through vasodilation, while the beta-blocking activity would control heart rate and cardiac output, preventing the typical reflex sympathetic stimulation.[2][3]

Chemical Synthesis and Structure

This compound, chemically known as DL-6-(2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl)-3-pyridazinylhydrazine, combines a 6-phenyl-3-hydrazinopyridazine moiety, responsible for the vasodilator effect, with a (tert-butylamino)-2-hydroxypropoxy side chain, which confers beta-blocking activity.[1]

Pharmacological Profile

Mechanism of Action

This compound's antihypertensive effect is a result of its two distinct pharmacological actions:

-

Beta-Adrenoceptor Blockade: this compound is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[2] This action leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys. The beta-blocking properties were demonstrated in studies where this compound shifted the dose-response curves for isoprenaline-induced increases in heart rate and decreases in diastolic blood pressure to the right, indicative of competitive antagonism.[9][10]

-

Direct Vasodilation: this compound exerts a direct relaxing effect on arteriolar smooth muscle, leading to a decrease in total peripheral resistance.[2] This action is independent of alpha-adrenoceptor blockade.[2] The precise molecular mechanism of its vasodilatory effect has not been fully elucidated but is thought to be similar to that of the structurally related compound, hydralazine (B1673433).[11] The proposed mechanisms for hydralazine-like vasodilators include inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, opening of potassium channels leading to hyperpolarization, and potentially increasing the bioavailability of nitric oxide (NO).[12][13][14][15]

The combination of these two actions results in a significant reduction in blood pressure, with the beta-blockade component mitigating the reflex tachycardia that would otherwise be induced by the vasodilation.[3]

Signaling Pathways

The following diagrams illustrate the putative signaling pathways for the beta-blockade and vasodilatory actions of this compound.

Caption: Putative signaling pathway for the beta-blocking action of this compound.

Caption: Putative signaling pathway for the direct vasodilatory action of this compound.

Experimental Protocols

Beta-Adrenoceptor Blockade Assessment

The beta-blocking activity of this compound was typically assessed using a competitive radioligand binding assay and functional assays involving isoprenaline challenge.

Experimental Workflow: Beta-Blockade Assessment

Caption: General experimental workflow for assessing beta-blockade.

Detailed Methodology: Competitive Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Tissues rich in beta-adrenoceptors (e.g., rat heart ventricles) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled beta-antagonist (e.g., [3H]-dihydroalprenolol, [3H]-DHA) and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Vasodilatory Effect Assessment

The direct vasodilatory effect of this compound was evaluated using ex vivo aortic ring assays.

Detailed Methodology: Aortic Ring Vasodilation Assay (General Protocol)

-

Tissue Preparation: The thoracic aorta is dissected from a laboratory animal (e.g., rat), cleaned of adherent tissue, and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or high potassium chloride solution.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension. A dose-response curve is constructed to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Pharmacokinetics and Metabolism

This compound is readily absorbed after oral administration, with peak plasma concentrations occurring approximately 2.5 hours after dosing.[1] The plasma elimination half-life is approximately 3.9 hours.[1] A key aspect of this compound's metabolism is its acetylation, which is subject to genetic polymorphism.[7] Individuals who are "slow acetylators" exhibit higher plasma drug levels and a greater antihypertensive response compared to "rapid acetylators" for a given dose.[7] This is due to the involvement of the N-acetyltransferase enzyme system in its metabolism, a characteristic it shares with hydralazine.[7]

Clinical Efficacy

Clinical trials demonstrated that this compound was an effective antihypertensive agent.[3] It produced dose-dependent decreases in both supine and upright blood pressure.[3] The onset of action was observed within 1-2 hours, with maximal effects seen at 4-8 hours post-administration.[7]

Table 1: Summary of Clinical Efficacy Data

| Study Population | Dose Range | Mean Blood Pressure Reduction (Systolic/Diastolic) | Effect on Heart Rate | Reference |

| 10 patients with mild to moderate essential hypertension | 100-700 mg/day (mean 410 mg/day) | 24/12 mmHg | Slight decrease | [16] |

| 24 patients with primary hypertension | 200-800 mg once daily | 13/7 mmHg (at 6 weeks, mean dose 447 mg) | Slight reduction | [1] |

| 8 patients with benign essential hypertension | 150, 300, 600 mg single doses | Dose-dependent decrease | Biphasic variation (initial drop, then slight rise) | [3] |

| 12 patients with primary hypertension | 1.5-6.0 mg/kg single doses | 20/13 mmHg (supine, after 6.0 mg/kg) | Initial slight reduction followed by a slight rise | [7] |

Adverse Effects and Withdrawal from Market

Despite its promising efficacy, the development of this compound was halted, and the drug was withdrawn due to concerns about its side effect profile.[2] The most significant adverse effect reported was hematological toxicity, specifically the development of anemia in some patients.[16] In one study, a statistically significant decrease in hemoglobin concentration was observed in half of the patients, and one patient developed anemia, leading to the discontinuation of treatment.[16] Other reported side effects included nausea, vivid dreams, flushing, mild depression, postural dizziness, and headache.[3][16] The risk of hematological side effects was considered a major limiting factor for its clinical use.[16]

Conclusion

This compound represented an innovative approach to antihypertensive therapy by combining vasodilation and beta-blockade in a single molecule. Its development was based on a sound pharmacological rationale, and it demonstrated significant efficacy in reducing blood pressure in clinical trials. However, the emergence of significant adverse effects, particularly hematological toxicity, ultimately led to its withdrawal. The story of this compound serves as a valuable lesson in drug development, highlighting the critical importance of a thorough safety evaluation and the unpredictable nature of adverse drug reactions, even for compounds with a promising mechanism of action. Further research into the specific mechanisms of its toxicity could provide valuable insights for the development of safer, novel cardiovascular drugs.

References

- 1. This compound, a combined vasodilatory and beta-adrenoceptor blocking drug, in primary hypertension. A long-term efficacy, tolerance and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of this compound on blood pressure, heart rate, catecholamines, renin and aldosterone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an antihypertensive with precapillary vasodilator and beta-adrenoceptor blocking actions, in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

- 9. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An assessment of beta-adrenoceptor blockade in man by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of this compound, a new antihypertensive drug with combined arteriolar vasodilator and beta-adrenoceptor blocking actions, with hydralazine and propranolol in conscious dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 13. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]

- 16. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Prizidilol: A Technical Whitepaper on a Nonselective Beta-Adrenoceptor Antagonist with Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prizidilol (formerly SK&F 92657) is a unique antihypertensive agent characterized by a dual mechanism of action: nonselective beta-adrenoceptor antagonism and direct precapillary vasodilation.[1][2][3][4][5][6][7][8][9] This combination allows for the reduction of blood pressure by decreasing total peripheral resistance, while mitigating the reflex tachycardia often associated with direct vasodilators.[2][5] this compound has demonstrated efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients.[1][3][4] Its pharmacokinetic profile is influenced by the acetylator phenotype of the patient.[7] Despite its therapeutic potential, this compound was withdrawn due to side effects.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction

This compound is a hydrazinopyridazine derivative that combines the pharmacological properties of a nonselective beta-blocker with those of a direct-acting arteriolar vasodilator.[6] This dual action provides a distinct hemodynamic profile compared to traditional beta-blockers, which primarily reduce cardiac output.[5] this compound, conversely, lowers blood pressure mainly by reducing total peripheral resistance, with a less pronounced effect on cardiac output.[3][5]

Mechanism of Action

Nonselective Beta-Adrenoceptor Antagonism

This compound competitively inhibits the binding of catecholamines to both β1- and β2-adrenoceptors.[1][10] The blockade of β1-receptors in the heart leads to a reduction in heart rate, myocardial contractility, and cardiac output, particularly during exercise.[5] The antagonism of β2-receptors can influence various tissues, including bronchial and vascular smooth muscle. The beta-blocking effects of this compound are evident by its ability to shift the dose-response curve of isoprenaline, a nonselective beta-agonist, to the right.[11]

Direct Vasodilation

In addition to its beta-blocking activity, this compound exerts a direct relaxant effect on vascular smooth muscle, primarily in the precapillary arterioles.[1][2][4] This action is independent of alpha- or beta-adrenoceptor stimulation.[10] The vasodilation induced by this compound is not attenuated by propranolol, indicating a mechanism distinct from β2-agonism.[10] While the precise molecular target for its vasodilatory action is not fully elucidated in the available literature, it is thought to be similar to other direct-acting vasodilators like hydralazine, potentially involving the modulation of intracellular calcium levels or the opening of potassium channels in vascular smooth muscle cells.

Signaling Pathways

Beta-Adrenoceptor Blockade Signaling Pathway

The canonical signaling pathway for beta-adrenoceptors involves their coupling to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). This compound, as a competitive antagonist, prevents the activation of this pathway by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

Putative Direct Vasodilation Signaling Pathway

The direct vasodilatory effect of this compound on vascular smooth muscle cells is thought to involve mechanisms that lead to a decrease in intracellular calcium concentration or hyperpolarization of the cell membrane. A plausible, though not definitively confirmed, mechanism is the opening of potassium channels.

Quantitative Pharmacological Data

While extensive clinical data on the hemodynamic effects of this compound are available, specific in vitro pharmacological data such as binding affinities (Ki) and antagonist potencies (IC50) are not well-documented in publicly accessible literature. The following tables summarize the available quantitative information.

Table 1: this compound Binding and Functional Potency

| Parameter | Receptor/Effect | Species | Value | Reference |

| Binding Affinity (Ki) | β1-Adrenoceptor | - | Not Available | - |

| β2-Adrenoceptor | - | Not Available | - | |

| Functional Antagonism (IC50/pA2) | β1-Adrenoceptor | - | Not Available | - |

| β2-Adrenoceptor | - | Not Available | - | |

| Vasodilator Potency (ED50) | Increase in hindlimb blood flow by 50 ml/min | Dog | 331 µg (intra-arterial) | [10] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Plasma Elimination Half-life | 3.9 hours (range 2.0-8.9 h) | [6] |

| Time to Peak Plasma Concentration | ~2.5 hours | [6] |

| Metabolism | N-acetylation (polymorphic) | [7] |

Table 3: Hemodynamic Effects of this compound in Humans

| Parameter | Change | Conditions | Reference |

| Systolic Blood Pressure | Significant reduction | 400-800 mg/day, hypertensive patients | [1] |

| Diastolic Blood Pressure | Significant reduction | 400-800 mg/day, hypertensive patients | [1] |

| Heart Rate | No significant change or slight decrease | Resting, hypertensive patients | [3] |

| Total Peripheral Resistance | Marked fall | Long-term treatment | [5] |

| Cardiac Output | Unchanged | Long-term treatment | [5] |

Experimental Protocols

The following are detailed, representative protocols for the characterization of a nonselective beta-blocker with vasodilatory properties like this compound.

Radioligand Binding Assay for β1- and β2-Adrenoceptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β1- and β2-adrenoceptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound at β1- and β2-adrenoceptors.

-

Materials:

-

Membrane preparations from cells stably expressing human β1- or β2-adrenoceptors.

-

Radioligand: [3H]-CGP12177 (a non-selective beta-antagonist).

-

Unlabeled this compound.

-

Non-specific binding control: Propranolol (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.

-

Add serially diluted this compound to competition wells.

-

For total binding wells, add only buffer, membranes, and radioligand.

-

For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of propranolol.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total and competition binding to obtain specific binding.

-

Plot specific binding as a function of the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to antagonize agonist-stimulated cAMP production.

-

Objective: To determine the potency (IC50) of this compound in inhibiting isoproterenol-stimulated adenylyl cyclase activity.

-

Materials:

-

Membrane preparations from cells expressing β-adrenoceptors.

-

This compound.

-

Isoproterenol (B85558) (agonist).

-

ATP and GTP.

-

Assay buffer.

-

cAMP detection kit (e.g., ELISA-based).

-

-

Procedure:

-

Pre-incubate membrane preparations with varying concentrations of this compound.

-

Initiate the adenylyl cyclase reaction by adding a mixture of ATP, GTP, and a fixed concentration of isoproterenol (e.g., its EC80).

-

Incubate for a defined period (e.g., 10-15 minutes at 30°C).

-

Terminate the reaction.

-

Measure the amount of cAMP produced using a suitable detection method.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the isoproterenol response against the logarithm of the this compound concentration.

-

Fit the data to determine the IC50 value.

-

In Vivo Hemodynamic Assessment in Rodents

This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving rats to assess the combined effects of this compound.

-

Objective: To evaluate the in vivo effects of this compound on mean arterial pressure (MAP) and heart rate (HR).

-

Animals: Spontaneously hypertensive rats (SHR) are a suitable model.

-

Methodology:

-

Surgically implant telemetry transmitters for the continuous monitoring of blood pressure and heart rate.

-

Allow animals to recover fully from surgery.

-

Record baseline hemodynamic parameters.

-

Administer this compound orally at various doses.[3]

-

Continuously monitor and record MAP and HR for several hours post-dosing.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from baseline at different time points for each dose.

-

Construct dose-response curves for the effects of this compound on blood pressure and heart rate.

-

Conclusion

This compound is a pharmacologically interesting molecule that combines nonselective beta-adrenoceptor antagonism with direct vasodilation. This dual mechanism of action results in a potent antihypertensive effect primarily driven by a reduction in total peripheral resistance, a feature that distinguishes it from conventional beta-blockers. While its clinical development was halted due to side effects, the study of this compound provides valuable insights into the potential of combined-action antihypertensive agents. Further research to elucidate the precise molecular mechanism of its vasodilatory action could inform the development of future cardiovascular therapeutics.

References

- 1. This compound (SKF 92657) in primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (SK & F 92657), a new vasodilator with beta-blocking properties in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (SKF 92657) on blood pressure, haemodynamics, sympathetic nervous system activity and plasma volume in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pulmonary effects in man of oral this compound hydrochloride (SK&F 92657), a new antihypertensive agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, this compound, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]